

# Aurora Kinase Inhibitor-10 (Compound 6c): A Technical Guide

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Compound of Interest		
Compound Name:	Aurora kinase inhibitor-10	
Cat. No.:	B12410938	Get Quote

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### **Abstract**

Aurora kinase inhibitor-10, also referred to as Compound 6c, is a potent and orally active inhibitor of Aurora B kinase.[1] Developed from a series of phenyldiazepine and pyridodiazepine analogs, this small molecule demonstrates significant potential in the field of oncology research.[1] This technical guide provides a comprehensive overview of Compound 6c, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols. The information presented herein is intended to support further investigation and application of this compound in preclinical and drug discovery settings.

## Introduction to Aurora Kinases and Compound 6c

The Aurora kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis.[2] This family comprises three highly homologous members in mammals: Aurora A, Aurora B, and Aurora C. Aurora A is involved in centrosome maturation and separation, as well as bipolar spindle assembly. Aurora B is a chromosomal passenger protein that is essential for chromosome condensation, kinetochore-microtubule attachments, spindle assembly checkpoint, and cytokinesis. Aurora C's function is primarily associated with meiosis. Due to their critical roles in cell division and their frequent overexpression in various cancers, Aurora kinases have emerged as attractive targets for anticancer drug development.



**Aurora kinase inhibitor-10** (Compound 6c) was identified through a structure-activity relationship (SAR) optimization of a diazepane aniline pyrimidine hit.[1] It is characterized as a potent inhibitor of Aurora B kinase with an 8-fluorobenzodiazepine scaffold.[1]

**Chemical and Physical Properties** 

Property	Value	Reference
Chemical Name	N-(4-((8-fluoro-4-phenyl- 6,7,8,9-tetrahydro-5H- benzo[b]azepin-2-yl)amino)-5- fluoropyrimidin-2- yl)benzenesulfonamide	[1]
Molecular Formula	C31H26F2N6O2S	[1]
Molecular Weight	584.65 g/mol	[1]
Appearance	Not specified	
Solubility	Not specified	_
CAS Number	2417228-90-9	_

## **Mechanism of Action**

Compound 6c functions as an ATP-competitive inhibitor of Aurora B kinase. By binding to the ATP-binding pocket of the enzyme, it blocks the phosphorylation of downstream substrates that are critical for mitotic progression. Inhibition of Aurora B leads to defects in chromosome alignment and segregation, failure of cytokinesis, and ultimately, induction of apoptosis in proliferating cancer cells.

# Biological Activity Biochemical Activity

Compound 6c is a highly potent inhibitor of Aurora B kinase.

Target	IC50 (nM)	Reference
Aurora B Kinase	8	[1]



The selectivity of Compound 6c against Aurora A and Aurora C kinases has not been reported in the reviewed literature.

## **Cellular Activity**

The anti-proliferative activity of Compound 6c has been evaluated against a panel of human cancer cell lines.

Cell Line	Cancer Type	IC50 (μM)	Reference
MCF-7	Breast Adenocarcinoma	0.57 ± 0.23	[1]
MDA-MB-231	Breast Adenocarcinoma	0.42 ± 0.20	[1]
SkoV3	Ovarian Cancer	0.69 ± 0.30	[1]
A375	Melanoma	3.97 ± 0.67	
A549	Lung Carcinoma	1.53 ± 0.52	_

## In Vivo Pharmacokinetics

In a pharmacokinetic study in mice, Compound 6c demonstrated good oral bioavailability.[1]

Parameter	Value	Reference
Bioavailability (F%)	73	[1]
AUC	1360 ng.h/mL	[1]

# Experimental Protocols Aurora B Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a general guideline for determining the in vitro potency of an inhibitor against Aurora B kinase using a luminescence-based ADP detection assay.



#### Materials:

- Recombinant human Aurora B kinase
- Kinase substrate (e.g., Kemptide)
- ATP
- Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)[3]
- Compound 6c (or other test inhibitors)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white plates
- · Plate reader capable of measuring luminescence

#### Procedure:

- Prepare serial dilutions of Compound 6c in DMSO and then dilute in kinase reaction buffer.
- In a 384-well plate, add 1 μL of the diluted compound or vehicle (DMSO control).
- Add 2 μL of a solution containing Aurora B kinase in kinase reaction buffer.
- Add 2 μL of a solution containing the kinase substrate and ATP in kinase reaction buffer to initiate the reaction. The final ATP concentration should be at or near the Km for Aurora B.
- Incubate the plate at room temperature for 60 minutes.[3]
- Add 5 µL of ADP-Glo<sup>™</sup> Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.[3]
- Add 10 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.



- Incubate at room temperature for 30-60 minutes.[3]
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

## **Cell Proliferation Assay (MTT Assay)**

This protocol outlines a general procedure for assessing the anti-proliferative effects of Compound 6c on adherent cancer cell lines.

#### Materials:

- Cancer cell lines (e.g., MCF-7, MDA-MB-231)
- Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- · Compound 6c
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- · 96-well clear flat-bottom plates
- Multi-well spectrophotometer

#### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu L$  of culture medium.
- Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
- Prepare serial dilutions of Compound 6c in culture medium.



- Remove the medium from the wells and add 100  $\mu L$  of the diluted compound or vehicle control.
- Incubate the plate for 72 hours at 37°C and 5% CO2.
- Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
- · Carefully remove the medium containing MTT.
- Add 100  $\mu$ L of solubilization solution to each well to dissolve the formazan crystals.
- Gently shake the plate for 15 minutes to ensure complete dissolution.
- Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.[5]
   [6]
- Calculate the percentage of cell viability for each treatment and determine the IC50 value.

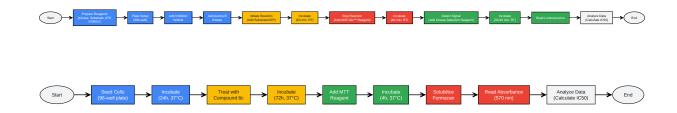
## **Signaling Pathways and Experimental Workflows**



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Caption: Aurora B Kinase Signaling Pathway and Inhibition by Compound 6c.





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### References

- 1. carnabio.com [carnabio.com]
- 2. Selective Aurora kinase inhibitors identified using a Taxol-induced checkpoint sensitivity screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. researchhub.com [researchhub.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
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